molecular formula C10H9NS B1311891 N-phenylthiophen-2-amine CAS No. 940-32-9

N-phenylthiophen-2-amine

Cat. No.: B1311891
CAS No.: 940-32-9
M. Wt: 175.25 g/mol
InChI Key: JLVDRILZZAPGNA-UHFFFAOYSA-N
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Description

N-phenylthiophen-2-amine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring substituted with a phenyl group and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylthiophen-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with aniline in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions. These methods often utilize similar reagents and catalysts but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-phenylthiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Nitro-N-phenylthiophen-2-amine.

    Reduction: this compound derivatives with varying hydrogenation levels.

    Substitution: Halogenated or sulfonated this compound derivatives.

Scientific Research Applications

N-phenylthiophen-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: this compound is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-phenylthiophen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-phenylthiophen-3-amine: Similar structure but with the amine group at the third position.

    N-phenylpyrrole-2-amine: Features a pyrrole ring instead of a thiophene ring.

    N-phenylfuran-2-amine: Contains a furan ring instead of a thiophene ring.

Uniqueness: N-phenylthiophen-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like pyrrole and furan. This uniqueness makes it valuable in the development of materials with specific electronic and optical properties.

Properties

IUPAC Name

N-phenylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRILZZAPGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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